This compound is classified as an anticancer agent and is particularly relevant in the context of multitargeted antifolates. It has been studied for its efficacy against various types of tumors and is associated with compounds like pemetrexed, which is used in chemotherapy for non-small cell lung cancer and mesothelioma.
The synthesis of 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid involves several key steps:
The detailed synthetic pathways can vary depending on specific methodologies adopted in different laboratories.
The molecular formula of 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid is , with a molecular weight of approximately 298.30 g/mol.
The compound can undergo various chemical reactions typical for carboxylic acids and amines:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid primarily involves inhibition of folate-dependent enzymes:
This mechanism aligns with other antifolate drugs used in chemotherapy.
The primary applications of 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid include:
This compound is systematically named as 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, reflecting its fused heterocyclic core (pyrrolopyrimidine) and benzoic acid substituent. It is widely recognized by several synonyms across chemical and pharmaceutical literature, including Pemetrexed acid and Pemetrexed Intermediate Benzoic Acid [1] [3] [7]. Its molecular formula is C15H14N4O3, with a molecular weight of 298.30 g/mol [1] [2]. Key identifiers include:
The structure comprises a 2-aminopyrrolo[2,3-d]pyrimidinone scaffold linked via an ethyl bridge to a para-carboxybenzyl group. This configuration is critical for its biological activity and synthetic utility. Historically, commercial samples were labeled as hydrates, but manufacturers now specify the compound as anhydrous, with moisture considered an impurity [1].
Table 1: Nomenclature and Identifiers
Designation Type | Value |
---|---|
IUPAC Name | 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid |
Common Synonyms | Pemetrexed acid; Pemetrexed Impurity 7; Pemetrexed Intermediate Benzoic Acid |
Molecular Formula | C15H14N4O3 |
Molecular Weight | 298.30 g/mol |
CAS Registry Number | 137281-39-1 |
InChIKey | AIZPFZIKHIJCQX-UHFFFAOYSA-N |
The compound emerged during the 1990s as part of targeted efforts to develop multitargeted antifolates—agents designed to inhibit multiple folate-dependent enzymes in cancer cells. Traditional antifolates like methotrexate targeted single enzymes (e.g., dihydrofolate reductase), often leading to drug resistance. Researchers at Eli Lilly pioneered this molecule as a pivotal precursor to pemetrexed disodium (marketed as Alimta®), a drug that concurrently inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [1] [7].
Its synthesis represented a breakthrough in efficiency compared to earlier routes. Key publications, such as "A Practical Synthesis of Multitargeted Antifolate LY231514" (LY231514 being pemetrexed’s research code), detailed optimized methods for constructing its pyrrolo[2,3-d]pyrimidine core and coupling it to the benzoic acid moiety [1]. This innovation addressed challenges in regioselectivity and yield that plagued earlier antifolate syntheses, enabling scalable production for clinical trials. The compound’s role underscored a broader shift toward mechanism-based molecular design in oncology, where intermediates were engineered for precise downstream derivatization into active drugs [1] [6].
This benzoic acid derivative serves as the penultimate intermediate in synthesizing pemetrexed disodium, a first-line therapy for malignant pleural mesothelioma and non-small cell lung cancer [1] [3] [5]. The synthetic pathway involves three critical stages:
Table 2: Synthetic Pathway to Pemetrexed Disodium
Step | Key Intermediate | CAS Number | Function |
---|---|---|---|
1 | Pyrrolo[2,3-d]pyrimidine Core | N/A | Heterocyclic pharmacophore |
2 | 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | 137281-39-1 | Carboxylate precursor for glutamylation |
3 | Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate | 155405-80-4 | Activated ester for amide coupling |
4 | Pemetrexed disodium | 150399-23-8 | Final active pharmaceutical ingredient |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1